3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including benzo[d]thiazole, azetidine, oxadiazole, and pyridinone. These structural components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain several cyclic structures including a benzo[d]thiazole, an azetidine, an oxadiazole, and a pyridinone . These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Activities
Synthesis and Biological Activity : New classes of thiazole and benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating selective cytotoxicity to cancer cells over normal cells. These studies suggest the potential of related compounds in cancer research and therapy (Nagaraju et al., 2020). Similar antimicrobial screening has shown the effectiveness of quinoline-oxadiazole-based azetidinone derivatives against various bacterial and fungal strains (Desai & Dodiya, 2014).
Antidiabetic and Renoprotective Effects : Compounds incorporating benzazole, thiazolidinone, and azetidin-2-one derivatives have been synthesized and assessed for their antihyperglycemic and renoprotective activities, with some showing remarkable anti-diabetic potency and significant renoprotective activity. This research indicates the potential application of structurally similar compounds in treating diabetes and protecting renal function (Abeed, Youssef, & Hegazy, 2017).
Antibacterial and Antifungal Properties : Novel benzopyran-2-one derivatives, which include substituted azetidin-2-ones, have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against C. albicans, through DNA gyrase-B inhibition. These findings underline the potential of structurally similar compounds for developing new antibacterial and antifungal agents (Hassan et al., 2008).
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be interesting to investigate whether this compound exhibits any biological activity, given the presence of several heterocyclic rings that are common in biologically active compounds .
Properties
IUPAC Name |
3-[5-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-16-12(2-1-5-19-16)15-21-17(26-22-15)11-7-23(8-11)18(25)10-3-4-13-14(6-10)27-9-20-13/h1-6,9,11H,7-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXWVJRFMYZKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=CC=CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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